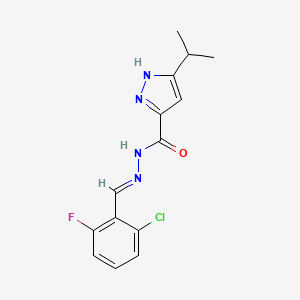![molecular formula C22H25N5O3S B11671679 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle triazole, connu pour sa stabilité et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide implique généralement la condensation de la 4-éthoxy-3-méthoxybenzaldéhyde avec la 2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d'hydrazine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Les réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Les nucléophiles comme les amines et les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de la recherche scientifique
N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole dans le composé est connu pour interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Cette interaction peut entraîner divers effets biologiques, tels que des activités antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(4-éthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide
- N'-[(E)-(3-éthoxy-4-hydroxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide
Unicité
N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-[(4-éthyl-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide est unique en raison de son motif de substitution spécifique sur le cycle phényle et de la présence de groupes éthoxy et méthoxy. Ces caractéristiques structurelles contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant de composés similaires.
Propriétés
Formule moléculaire |
C22H25N5O3S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-4-27-21(17-9-7-6-8-10-17)25-26-22(27)31-15-20(28)24-23-14-16-11-12-18(30-5-2)19(13-16)29-3/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14+ |
Clé InChI |
OAMAKHGKPOMLPF-OEAKJJBVSA-N |
SMILES isomérique |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OCC)OC)C3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OCC)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)
![2-ethoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11671666.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)
![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)
